molecular formula C26H38N2O3Si B3020157 Tert-butyl (2s,4r)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate CAS No. 1432589-58-6

Tert-butyl (2s,4r)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3020157
CAS No.: 1432589-58-6
M. Wt: 454.686
InChI Key: UVEAUDRUWOAZRO-LEWJYISDSA-N
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Description

Tert-butyl (2S,4R)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position, an aminomethyl substituent at the 2-position, and a bulky tert-butyldiphenylsilyl (TBDPS) ether at the 4-position.

This compound’s structural complexity suggests utility as an intermediate in pharmaceutical synthesis, particularly for constrained peptides or receptor-targeted molecules. The TBDPS group enhances steric protection of the hydroxyl group, while the Boc group facilitates selective deprotection in multi-step syntheses.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19,27H2,1-6H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEAUDRUWOAZRO-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2S,4R)-2-(aminomethyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound's structure suggests significant potential in medicinal chemistry, particularly in drug design and development. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring , an aminomethyl group , and a tert-butyldiphenylsilyl ether . Its molecular formula indicates a relatively high molecular weight, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O₃Si
Molecular Weight345.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the aminomethyl group enhances interactions with biological targets such as enzymes and receptors, potentially leading to various pharmacological effects.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Compounds similar to this have shown potential in inhibiting specific enzymes, which is crucial for therapeutic effects.
  • Receptor Modulation : The structural features may allow for modulation of receptor activity, influencing signaling pathways relevant to various diseases.

Case Studies and Research Findings

  • In vitro Studies : Preliminary studies have demonstrated that modifications to the side chains of pyrrolidine derivatives can significantly impact their biological efficacy. For instance, variations in the silyl ether group have been shown to influence solubility and membrane permeability, critical factors for bioactivity.
  • In vivo Studies : Ongoing research is focusing on the pharmacokinetics and pharmacodynamics of this compound in animal models. Initial findings suggest promising therapeutic effects, particularly in neuroprotective and anti-inflammatory contexts.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that changes in the steric and electronic properties of substituents can lead to enhanced binding affinity for biological targets. This emphasizes the importance of optimizing chemical structures for desired biological outcomes.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, we can compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(3-bromo-pyrazol)propanoateContains a pyrazole ringExhibits strong antimicrobial properties
Tert-butyl N-(pyridin-3-yloxy)carbamatePyridine derivativePotential use in anti-inflammatory therapies
Tert-butyl 4-(4-methylpiperazinyl)butanoatePiperazine ringKnown for neuroprotective effects

Comparison with Similar Compounds

Target Compound vs. tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate ()

  • Key Differences: Protecting Group: The target uses TBDPS (bulkier, more stable under acidic conditions), whereas ’s intermediate employs tert-butyldimethylsilyl (TBDMS), which is less sterically hindered and more labile . Substituents: The target’s aminomethyl group contrasts with the methoxycarbonyl propenyl group in , altering electronic properties and reactivity.
  • Implications : The TBDPS group in the target likely improves stability during synthetic steps requiring acidic or oxidative conditions compared to TBDMS.

Target Compound vs. (2S,4R)-tert-Butyl 4-((4-vinylbenzyl)oxy)pyrrolidine-1,2-dicarboxylate ()

  • Key Differences: Protecting Group: The 4-position in features a 4-vinylbenzyl ether, which is less stable than silyl ethers under hydrogenolysis conditions.

Stereochemical Variations

Target Compound vs. (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate ()

  • Key Differences: Stereochemistry: The target’s (2S,4R) configuration vs. (2S,4S) in leads to distinct spatial arrangements, influencing interactions in chiral environments (e.g., enzyme binding). Substituents: lacks the TBDPS group and aminomethyl, resulting in higher polarity and lower steric hindrance .

Functional Group Reactivity

Target Compound vs. tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate ()

  • Key Differences: Leaving Groups: ’s methylsulfonyloxy group is a superior leaving group compared to the target’s TBDPS-protected hydroxyl, enabling nucleophilic substitution reactions. Applications: The target’s aminomethyl group may facilitate conjugation with carboxylic acids or carbonyls, whereas ’s sulfonyl group is suited for displacement chemistry .

Physicochemical Properties

  • Lipophilicity : The TBDPS group in the target increases hydrophobicity (logP) compared to analogs with hydroxyl or methoxy groups (e.g., ). This impacts membrane permeability in drug design.
  • Solubility : Polar groups like hydroxymethyl () or carbamoyl () enhance aqueous solubility, whereas the target’s TBDPS and Boc groups favor organic phases .

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